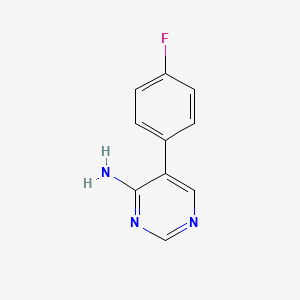

5-(4-Fluorophenyl)pyrimidin-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKBOHZOGUHTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313690 | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-05-5 | |

| Record name | MLS003115453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrimidine Scaffolds in Drug Discovery Research

The pyrimidine (B1678525) scaffold is a cornerstone in the field of medicinal chemistry, recognized for its versatile biological activities and its presence in a wide array of natural and synthetic compounds. nih.govgsconlinepress.com Its inherent ability to engage in various biological interactions, including hydrogen bonding, makes it an attractive framework for designing molecules that can effectively bind to biological targets like enzymes and receptors. mdpi.comdntb.gov.ua This adaptability has led to the development of numerous FDA-approved drugs incorporating the pyrimidine motif, which exhibit a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. nih.govdntb.gov.ua

The importance of the pyrimidine ring is further underscored by its role as a bioisostere for other aromatic systems, such as the phenyl group, allowing medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. mdpi.com This includes modifying aspects like solubility, polarity, and lipophilicity to improve a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net The continuous exploration of the pyrimidine chemical space promises the discovery of novel drugs to address a myriad of diseases, particularly those with emerging resistance to existing treatments. nih.gov

The Research Focus on Halogenated Phenyl Pyrimidine Derivatives

The introduction of halogen atoms, particularly fluorine, into a drug candidate's structure is a widely employed strategy in medicinal chemistry to enhance its pharmacological properties. The substitution of a hydrogen atom with fluorine on a phenyl ring attached to a pyrimidine (B1678525) core can have profound effects on the molecule's bioactivity. For instance, the high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity to target proteins.

Furthermore, the incorporation of fluorine can block metabolic pathways, leading to increased metabolic stability and a longer duration of action. Research has shown that the strategic placement of a 4-chlorophenyl group on a pyrimidine nucleus can enhance its anti-cancer effectiveness. gsconlinepress.com The development of various halogenated phenyl pyrimidine derivatives has been a focal point of research, leading to the discovery of potent inhibitors for various therapeutic targets. For example, a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines, which include halogenated phenyl groups, have been identified as highly active CDK9 inhibitors, a target for cancer therapy. acs.org

An Overview of Academic Research Trajectories for 5 4 Fluorophenyl Pyrimidin 4 Amine

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

Traditional synthetic routes to the 5-aryl-4-aminopyrimidine core often involve the sequential construction of the heterocyclic ring from acyclic precursors. These multi-step processes allow for the controlled introduction of substituents.

Multi-step Synthetic Routes for Core Structure Formation

A primary method for constructing the 5-aryl-4-aminopyrimidine skeleton involves the condensation of a β-ketonitrile with an amidine. This approach builds the pyrimidine ring from open-chain precursors. A key starting material is often a 3-oxo-2-arylpropanenitrile, such as 3-oxo-2-(4-fluorophenyl)propanenitrile. This intermediate can be synthesized by reacting a suitable aryl methyl ketone with diethyl carbonate, followed by formylation.

Another established route involves the reaction of a ketone with formamidine (B1211174) acetate (B1210297) in a one-pot synthesis. baranlab.org This method is advantageous due to the use of inexpensive and commercially available reagents. baranlab.org The reaction is typically carried out in a solvent like n-propanol at elevated temperatures. baranlab.org Formamidine acetate serves as the source for both the amidine nitrogens and the necessary one-carbon unit for ring closure. baranlab.org

Utilization of Key Intermediates in Synthesis

The synthesis of this compound heavily relies on the strategic use of key intermediates. These molecules provide the necessary carbon and nitrogen framework for the pyrimidine ring.

Formamidine Acetate: This reagent is a non-hygroscopic and stable source of formamidine, which is crucial for introducing the N1 and C2 atoms of the pyrimidine ring. orgsyn.org It can be prepared by reacting triethyl orthoformate with acetic acid and ammonia. orgsyn.orggoogle.com Its utility lies in its ability to condense with various functionalized precursors, such as β-dicarbonyl compounds or their equivalents, to form the pyrimidine core. google.comacs.org For instance, the reaction of formamidine acetate with a suitable ketone can directly yield a 4,5-disubstituted pyrimidine. baranlab.org

3-Oxo-2-(4-fluorophenyl)propanenitrile: This β-ketonitrile is a critical precursor for introducing the C4, C5, C6, and the 4-fluorophenyl group at the C5 position. The synthesis of this intermediate can be achieved through various methods, including the reaction of 4-fluorophenylacetonitrile (B56358) with an appropriate acylating agent. A related compound, 3-(4-fluorophenyl)-3-oxo-2-(4-pyridyl)propionitrile, has been synthesized by reacting 4-pyridylacetonitrile with 2,5-dioxo-pyrrolidinyl 4-fluorobenzoate (B1226621) in the presence of potassium carbonate. chemicalbook.com

Table 1: Key Intermediates and Their Roles

| Intermediate | Role in Synthesis |

|---|---|

| Formamidine Acetate | Source of N1 and C2 atoms of the pyrimidine ring. |

| 3-Oxo-2-(4-fluorophenyl)propanenitrile | Provides the C4, C5, C6 backbone and the C5-aryl substituent. |

Advanced Synthetic Approaches for Functionalization and Derivatization

Modern synthetic organic chemistry offers several advanced strategies for the efficient construction and modification of the pyrimidine ring system, enabling the synthesis of a diverse range of analogues.

Multicomponent Reactions (MCRs) in Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. For pyrimidine synthesis, a three-component reaction involving a ketone, an orthoester like triethyl orthoformate, and an ammonium (B1175870) salt such as ammonium acetate, often catalyzed by a Lewis acid like zinc chloride, can yield 4,5-disubstituted pyrimidines. organic-chemistry.org Another notable MCR is the Biginelli reaction, which traditionally produces dihydropyrimidones, but variations of this reaction can be adapted for the synthesis of functionalized pyrimidines. nih.gov These methods offer advantages in terms of atom economy, reduced waste, and operational simplicity.

Catalytic Methods for Pyrimidine Ring Assembly and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of pyrimidines.

Buchwald-Hartwig Coupling: This reaction is instrumental for forming C-N bonds. It can be used to introduce the 4-amino group onto a pre-formed 4-halopyrimidine ring. For instance, the amination of 6-aryl-2,4-dichloropyrimidine has been shown to be highly regioselective, favoring substitution at the C4 position. acs.org This selectivity is crucial for the synthesis of compounds like this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., X-Phos), and a base. acs.orgnih.gov

Ullmann Coupling: The Ullmann condensation is a classic method for forming C-N and C-O bonds, often using copper catalysts. While sometimes requiring harsh reaction conditions, modern modifications have improved its applicability. It can be employed for the amination of halopyrimidines, providing an alternative to palladium-catalyzed methods.

Suzuki Coupling: This reaction is a versatile method for creating C-C bonds, particularly for introducing the aryl group at the 5-position of the pyrimidine ring. The coupling of a 5-halopyrimidine with a 4-fluorophenylboronic acid derivative in the presence of a palladium catalyst and a base is a common strategy.

Table 2: Catalytic Methods in Pyrimidine Synthesis

| Reaction | Purpose | Typical Reagents |

|---|---|---|

| Buchwald-Hartwig Coupling | C-N bond formation (amination) | Pd catalyst, phosphine ligand, base |

| Ullmann Coupling | C-N bond formation (amination) | Cu catalyst, base |

Heterocyclic Ring Fusion Strategies

The 4-amino-5-arylpyrimidine scaffold serves as a versatile platform for the construction of fused heterocyclic systems, leading to a variety of analogues with potentially diverse biological activities. The 4-amino group is a key handle for annulation reactions.

Thienopyrimidines: The synthesis of thieno[2,3-d]pyrimidines can be achieved by reacting a 4-aminopyrimidine (B60600) with a suitable sulfur-containing reagent, leading to the formation of a fused thiophene (B33073) ring.

Pyrazolopyrimidines: Pyrazolo[3,4-d]pyrimidines can be synthesized from 4-aminopyrimidine-5-carbaldehydes. semanticscholar.org The reaction of a 4-aminopyrimidine with hydrazine (B178648) or its derivatives can lead to the formation of a fused pyrazole (B372694) ring. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has been used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines. acs.org

Pyridopyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be accomplished through a Friedländer-type condensation. This involves the reaction of a 4-aminopyrimidine-5-carbaldehyde (B100492) with a ketone containing an α-methylene group. semanticscholar.org This cyclocondensation reaction builds a fused pyridine (B92270) ring onto the pyrimidine core.

Chemical Transformations for Structural Diversification

The structural framework of this compound is a key starting point for creating a wide range of similar molecules, or analogues. By strategically altering its chemical structure, researchers can fine-tune the molecule's properties. This is primarily achieved by introducing different chemical groups (substituents) onto the pyrimidine ring and by modifying the amine group attached to it. These modifications are essential for developing new compounds with specific characteristics.

The pyrimidine core of the molecule offers several positions where new functional groups can be attached, enabling significant structural variety. The most common positions for these modifications are the C2 and C6 atoms of the ring.

Transition metal-catalyzed cross-coupling reactions are a cornerstone for this purpose, valued for their tolerance of various functional groups, which allows a single intermediate to be diversified into many related products. nih.gov Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling , which joins an organoboron compound with a halide, is frequently used to introduce aryl or heteroaryl groups at open positions on the pyrimidine ring. nih.govnih.govlibretexts.org For this to occur, a halogen atom (like chlorine) must first be present at the reaction site. The reaction's success and which position gets substituted can be highly dependent on the solvent and catalyst used. nih.govresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method used to form carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines at positions such as C2 or C4. rsc.orgwikipedia.orgmit.edu The development of specialized phosphine ligands (e.g., BINAP, DPPF, and sterically hindered ligands) has been critical in expanding the scope of this reaction to a wide range of amine and aryl partners under milder conditions. wikipedia.org

These reactions typically require a halogenated pyrimidine to start. For instance, a 2,4-dichloropyrimidine (B19661) can be selectively functionalized at the C4 and then the C2 position using sequential Suzuki couplings. nih.gov Similarly, studies on related polychloropyrimidines show that amination can be directed preferentially to the C2 position. mit.edu The electronic properties of substituents already on the ring can also influence the outcome and selectivity of these coupling reactions. cardiff.ac.uk

Table 1: Selected Cross-Coupling Reactions for Pyrimidine Ring Functionalization

| Reaction Name | Catalyst/Reagents | Type of Substituent Introduced | Target Position(s) | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acids, Base | Aryl, Heteroaryl | C2, C4, C6 | nih.govnih.govresearchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | Aryl/Alkyl Amines | C2, C4 | rsc.orgwikipedia.orgmit.edu |

The primary amine group (–NH₂) at the C4 position is a highly accessible site for chemical modification, providing a direct route to alter the molecule's characteristics. Common derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation is the process of adding an acyl group (R-C=O) to the amine, forming an amide. This is typically achieved using reagents like acyl chlorides or acid anhydrides. For example, 4-iodobenzoyl chloride has been used to attach an iodinated benzoyl group to the amino group of 4-aminopyridine, a related compound. rsc.org This type of modification can significantly change the electronic and steric environment of the amine.

Sulfonylation involves reacting the amine with a sulfonyl chloride (R-SO₂-Cl) to yield a sulfonamide (–NHSO₂R). This reaction introduces a strongly electron-withdrawing group and alters the hydrogen-bonding capacity of the original amine. The synthesis of diaminopyrimidine sulfonate derivatives has been achieved by reacting the corresponding pyrimidinol with sulfonyl chlorides, demonstrating the feasibility of this transformation on the pyrimidine scaffold. acs.orgnih.gov

Alkylation , the addition of an alkyl group, can also be performed on the amino group, though it can sometimes be more difficult to control. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for this purpose.

These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying the amine functionality.

Table 2: Common Derivatization Reactions for the 4-Amino Group

| Derivatization Type | Reagent Class | Resulting Functional Group | Reference Example |

| Acylation | Acyl Halide (e.g., 4-Iodobenzoyl chloride) | Amide | rsc.org |

| Sulfonylation | Sulfonyl Chloride (e.g., Naphthalene-2-sulfonyl chloride) | Sulfonamide | acs.orgnih.gov |

| N-Functionalization | Chloro-functionalized pyrazole | N-CH₂-Heterocycle | mdpi.com |

Computer-Assisted Synthesis Route Prediction and Optimization

Modern organic synthesis is increasingly supported by computational tools that predict and optimize synthetic pathways, a field known as computer-assisted synthesis planning. youtube.com These tools are particularly valuable for complex heterocyclic molecules like this compound and its derivatives.

Retrosynthetic Analysis Software forms the core of this approach. Programs like SYNTHIA™ and SynRoute use algorithms to perform retrosynthesis, where a target molecule is conceptually broken down into simpler, commercially available precursors. nih.govsynthiaonline.comacs.org These programs are built on vast databases of known chemical reactions and employ expert-coded rules or machine learning models to identify plausible disconnections and suggest synthetic steps. nih.govacs.orgsigmaaldrich.com The software can generate multiple potential routes, which are then scored based on factors like route length, cost of starting materials, and predicted reaction success. nih.govcas.org

Quantum Chemistry and Machine Learning play a crucial role in refining these predictions. Density Functional Theory (DFT) calculations can model reaction mechanisms, predict activation energies, and assess the feasibility of proposed transformations. jchemrev.comacs.orgresearchgate.net This helps chemists anticipate potential side reactions and optimize conditions like temperature and catalyst choice. researchgate.netresearchgate.net Machine learning models, trained on large datasets of experimental reactions, can predict the outcomes of computer-generated reactions, adding a layer of validation to the proposed routes. nih.govacs.org These models are becoming adept at identifying which combination of reagents and conditions is most likely to result in a high-yield synthesis. acs.org

For heterocyclic systems like pyrimidines, these computational methods can help navigate the complexities of regioselectivity in substitution reactions and predict the impact of different substituents on reactivity. jchemrev.comacs.org The integration of these in silico tools accelerates the research and development process by prioritizing the most promising synthetic strategies for laboratory execution.

Enzyme Inhibition and Modulation Studies

Analogues of this compound have demonstrated significant potential as modulators of various enzymes. These interactions are pivotal in the exploration of new therapeutic agents for a multitude of diseases.

Kinase Inhibitory Profiles (e.g., VEGFR2, EGFR, PLK4, Src Family Kinases, AURKA)

The pyrimidine core is a well-established pharmacophore for kinase inhibitors. nih.gov Analogues of this compound have been explored for their ability to inhibit a variety of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

One area of focus has been the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov A series of novel thieno[2,3-d]pyrimidine (B153573) derivatives were designed and synthesized as VEGFR-2 inhibitors. Among these, compounds 21b and 21e showed potent, dose-related inhibition of VEGFR-2 with IC50 values of 33.4 nM and 21 nM, respectively. nih.gov These compounds also displayed significant inhibition of other pro-angiogenic receptor kinases but had weak activity against c-Src kinase. nih.gov

Another important target is the Cyclin-Dependent Kinase (CDK) family, which regulates the cell cycle. nih.gov A novel class of 2,4-diamino-5-ketopyrimidines has been identified as potent and selective CDK inhibitors. Compound 39 (R547) , 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, demonstrated potent inhibitory activity against CDK1, CDK2, and CDK4 with Ki values of 0.001, 0.003, and 0.001 µM, respectively. nih.gov

Furthermore, 3-phenylpyrazolopyrimidine (PhPP) derivatives have been investigated as inhibitors of Src kinase. nih.gov These compounds mimic the adenine (B156593) base of ATP, binding to the nucleotide-binding site of the kinase. nih.gov The research in this area highlights the versatility of the pyrimidine scaffold in generating inhibitors for various kinase families, although specific data for this compound analogues against EGFR, PLK4, and AURKA is less prominent in the reviewed literature.

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Analogues

| Compound | Target Kinase | IC50/Ki Value | Source |

|---|---|---|---|

| 21b | VEGFR-2 | 33.4 nM (IC50) | nih.gov |

| 21e | VEGFR-2 | 21 nM (IC50) | nih.gov |

| 39 (R547) | CDK1 | 0.001 µM (Ki) | nih.gov |

| 39 (R547) | CDK2 | 0.003 µM (Ki) | nih.gov |

| 39 (R547) | CDK4 | 0.001 µM (Ki) | nih.gov |

Histone Deacetylase (HDAC) Inhibition Specificity

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.govyoutube.com The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been incorporated as a cap group in the design of novel HDAC inhibitors. nih.gov

In one study, a series of pyrimidine-based hydroxamic acids were synthesized and evaluated as HDAC inhibitors. nih.gov The most potent compound, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide , exhibited IC50 values of 16.6 µM and 1.2 µM against HDAC4 and HDAC8, respectively. nih.gov Another study focused on 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, where compound L20 showed class I HDAC selectivity, with IC50 values of 0.684 µM, 2.548 µM, and 0.217 µM against HDAC1, HDAC2, and HDAC3, respectively, and was significantly less potent against HDAC6 (IC50 > 1000 µM). nih.gov

Quinazoline-4-(3H)-one derivatives have also been developed as selective HDAC6 inhibitors. mdpi.com Compound 5b from this series was the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. mdpi.com These studies demonstrate that pyrimidine and related heterocyclic structures can be effectively utilized to create potent and selective HDAC inhibitors.

Table 2: HDAC Inhibitory Activity of Selected Pyrimidine and Quinazoline (B50416) Analogues

| Compound | Target HDAC | IC50 Value | Source |

|---|---|---|---|

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 µM | nih.gov |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 µM | nih.gov |

| L20 | HDAC1 | 0.684 µM | nih.gov |

| L20 | HDAC2 | 2.548 µM | nih.gov |

| L20 | HDAC3 | 0.217 µM | nih.gov |

| L20 | HDAC6 | >1000 µM | nih.gov |

| 5b | HDAC6 | 150 nM | mdpi.com |

Mycobacterial ATP Synthase Inhibition

Mycobacterial ATP synthase is a clinically validated target for the treatment of tuberculosis. ntu.edu.sgnih.govnih.govresearchgate.net The diarylquinoline drug bedaquiline (B32110) targets this enzyme, and research into new inhibitors is ongoing. nih.gov A novel antimycobacterial compound, GaMF1 , was discovered to inhibit ATP synthase by binding to a mycobacterium-specific loop of the γ subunit. ntu.edu.sgnih.gov This compound is active against multidrug-resistant and bedaquiline-resistant strains. ntu.edu.sgnih.gov

While GaMF1 itself is not a this compound analogue, its discovery highlights the potential for novel scaffolds to inhibit mycobacterial ATP synthase. ntu.edu.sgnih.gov Research has also focused on pyrimidine nucleoside analogues as inhibitors of mycobacterial growth. nih.gov For instance, 5-substituted derivatives of 2'-deoxyribouridine have shown promising antimycobacterial activity. nih.gov These findings suggest that pyrimidine-based structures could be a fruitful area for the development of new anti-tuberculosis agents targeting ATP synthase.

Receptor Ligand Binding and Pharmacological Modulation

The versatility of the this compound scaffold extends to its interaction with G protein-coupled receptors (GPCRs), including adenosine (B11128) and serotonin (B10506) receptors.

Adenosine Receptor (A1, A2A, A2B, A3) Affinity and Selectivity

Adenosine receptors (A1, A2A, A2B, and A3) are involved in a wide range of physiological processes and are attractive therapeutic targets. nih.govnih.gov Various heterocyclic structures, including pyrimidine derivatives, have been explored for their affinity and selectivity for adenosine receptor subtypes. acs.orgnih.govmdpi.comnih.gov

A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their affinity at human adenosine receptors. mdpi.com Compound 18 , the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, showed high affinity for both the hA1 and hA2A receptors with Ki values of 1.9 nM and 0.06 nM, respectively. mdpi.com Another study on 4-arylthieno[3,2-d]pyrimidines identified potent and selective adenosine A2A receptor antagonists. researchgate.net These findings underscore the potential of pyrimidine-based scaffolds in developing ligands with specific adenosine receptor profiles.

Table 3: Adenosine Receptor Binding Affinity of a Selected Thiazolo[5,4-d]pyrimidine Analogue

| Compound | Receptor Subtype | Ki Value (nM) | Source |

|---|---|---|---|

| 18 | hA1 | 1.9 | mdpi.com |

| 18 | hA2A | 0.06 | mdpi.com |

Serotonin 5-HT1A Receptor Agonist Activity and Probing

The serotonin 5-HT1A receptor is a key target for the treatment of depression and anxiety disorders. nih.govwikipedia.org Research has led to the discovery of aminopyrimidine derivatives as novel 5-HT1A receptor agonists. nih.gov

One such compound, 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine , was identified through high-throughput screening and showed moderate potency in both binding and functional assays for the 5-HT1A receptor. nih.gov Further optimization led to the identification of the methyl ether analogue, 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-(2-methoxyethyl)pyrimidin-2-amine , which exhibited improved metabolic stability. nih.gov

Another study focused on a different structural class of 5-HT1A receptor agonists, where the 3-chloro-4-fluorophenyl derivative 40 was found to be a potent agonist both in vitro and in vivo. nih.gov While not a direct analogue of this compound, these findings demonstrate the utility of the aminopyrimidine core in developing ligands for the 5-HT1A receptor.

Cellular Effects in Disease Models

Analogues of this compound have been investigated for their potential therapeutic effects in various disease models, demonstrating a range of activities at the cellular level, particularly in the context of cancer and angiogenesis.

Inhibition of Cancer Cell Proliferation in In Vitro Assays

Derivatives of the pyrimidine scaffold have shown significant potential as antiproliferative agents against a variety of cancer cell lines. Research has identified several analogues that effectively inhibit cancer cell growth. For instance, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a pyrazolo[1,5-a]pyrimidine derivative, has demonstrated effective inhibition of proliferation across several cancer cell lines. researchgate.net Similarly, a related quinazoline compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, exhibited a broad spectrum of anti-cancer activity, with a dose-dependent effect on androgen-independent prostate cancer PC-3 cells, showing an IC₅₀ value of 13.0±1.4 μM after 72 hours of treatment. nih.gov

Other pyrimidine analogues have been developed as highly potent inhibitors of specific molecular targets in cancer. A series of pyrimidin-2-amine derivatives designed as Polo-like kinase 4 (PLK4) inhibitors showed excellent antiproliferative activity against breast cancer cells. nih.gov One compound from this series, designated 8h, was particularly potent, with a PLK4 IC₅₀ of 0.0067 μM. nih.gov Furthermore, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines was synthesized and evaluated for anticancer activity. jst.go.jp Within this series, compound 5i was the most active against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values of 3.77 ± 0.36 and 3.83 ± 0.26 µM, respectively. jst.go.jp In a different study, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested, with compound 4e showing a 41.25% growth inhibition against the CNS cancer cell line SNB-75 at a 10⁻⁵ M concentration. mdpi.com

Inhibition of Cancer Cell Proliferation by Pyrimidine Analogues

| Compound/Analogue Class | Target/Cell Line | Activity Metric (IC₅₀/PGI) | Source |

|---|---|---|---|

| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 (Prostate Cancer) | 13.0±1.4 μM | nih.gov |

| Compound 5i (4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine) | MCF-7 (Breast Cancer) | 3.77 ± 0.36 µM | jst.go.jp |

| Compound 5i (4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine) | HepG2 (Liver Cancer) | 3.83 ± 0.26 µM | jst.go.jp |

| Compound 8h (pyrimidin-2-amine derivative) | PLK4 (Enzyme) | 0.0067 μM | nih.gov |

| Compound 4e (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS Cancer) | 41.25% PGI | mdpi.com |

Anti-Angiogenic Activity in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several pyrimidine analogues have been identified as potent inhibitors of this process. The vascular endothelial growth factor (VEGF) pathway is a primary regulator of tumor angiogenesis and a key therapeutic target. nih.gov

A novel class of furo[2,3-d]pyrimidine (B11772683) derivatives has been discovered as potent dual inhibitors of Tie-2 and VEGFR-2, two receptor tyrosine kinases crucial for angiogenesis. researchgate.net Specifically, the compound 4-amino-5-(4-((2-fluoro-5-(trifluoromethyl)phenyl)-aminocarbonylamino)phenyl)furo[2,3-d]pyrimidine (8a) demonstrated strong inhibitory activity against the growth of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 2.6 nM. researchgate.net

In another study, novel tetrahydropyridothienopyrimidine-based compounds were synthesized and evaluated for their anti-angiogenic effects. nih.gov Compound 11n from this series showed high cytotoxic activity against HUVEC lines and inhibited VEGFR-2 phosphorylation. nih.gov This compound also demonstrated anti-angiogenic effects in an in-vivo chick chorioallantoic membrane (CAM) assay. nih.gov Furthermore, pyrone-embedded analogues of Cortistatin A were evaluated for their antiproliferative effects on HUVECs, with analog 11 showing a potent IC₅₀ of 0.02 μM. mdpi.com The discovery of thiadiazole pyridazine (B1198779) compounds from a general screening for inhibitors of microvessel growth in a rat aortic ring assay further highlights the potential of related heterocyclic structures as anti-angiogenic agents. nih.gov

Anti-Angiogenic Activity of Pyrimidine Analogues

| Compound/Analogue Class | Model System | Target | Activity Metric (IC₅₀) | Source |

|---|---|---|---|---|

| Compound 8a (furo[2,3-d]pyrimidine derivative) | HUVEC | VEGFR-2, Tie-2 | 2.6 nM | researchgate.net |

| Compound 11 (Pyrone-embedded Cortistatin A analog) | HUVEC | Not specified | 0.02 μM | mdpi.com |

| Compound 11n (tetrahydropyridothienopyrimidine) | HUVEC, CAM Assay | VEGFR-2 | Not specified | nih.gov |

| Thiadiazole pyridazine derivatives | Rat Aortic Ring Assay | Not specified | Not specified | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis in Cellular Systems

A key mechanism through which pyrimidine analogues exert their anticancer effects is the induction of cell cycle arrest and programmed cell death (apoptosis). The well-known pyrimidine analog, 5-fluorouracil (B62378) (5-FU), is known to induce cell cycle arrest and apoptosis through various pathways. researchgate.net For instance, 5-FU can cause an arrest in the G1 phase of the cell cycle, which is associated with the accumulation of the hypophosphorylated form of the retinoblastoma protein (pRB). researchgate.net It can also induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. researchgate.net

More complex analogues of this compound also operate through these mechanisms. The tetrahydropyridothienopyrimidine compound 11n was found to induce apoptotic cell death in both HUVEC and MCF-7 cells, causing a sub-G1 phase arrest in the cell cycle and increasing the levels of caspase-3, a key executioner enzyme in apoptosis. nih.gov Similarly, the 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine known as compound 5i was shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in MCF-7 cells. jst.go.jp Other related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidine and 2,4,5-substituted pyrimidine analogues, have also been confirmed to arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov

Antimicrobial and Antiviral Properties of Derivatives

The versatile pyrimidine scaffold is also a foundation for the development of antimicrobial and antiviral agents. A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and showed moderate antimicrobial activity against various bacterial and fungal strains. bas.bg More recently, research into novel 4-Amino-pyrimidine-5-carbonitrile derivatives confirmed their potential as both antiviral and antibacterial agents. jneonatalsurg.com

The antiviral potential of pyrimidine-related structures has been explored against a range of viruses. Pyrimido[4,5-d]pyrimidines have been investigated as potential antiviral agents. mdpi.com In a separate study, sulfonamide derivatives containing a 5-(4-chlorophenyl)-1,3,4-thiadiazole core were synthesized and screened for their activity against the Tobacco Mosaic Virus (TMV). researchgate.net Two compounds from this series, 7b and 7i, exhibited TMV inhibition rates of approximately 50%. researchgate.net Reviews of heterocyclic compounds have noted that structures like pyridine and quinoxaline (B1680401) are attractive scaffolds for developing agents against various viral infections, including influenza and hepatitis B virus (HBV). nih.gov

Other Targeted Biological Activities (e.g., Tubulin Polymerization Inhibition, Herbicidal Action via Protoporphyrinogen (B1215707) Oxidase Inhibition)

Beyond their direct effects on cell proliferation and survival, pyrimidine analogues have been designed to interact with other specific biological targets, leading to applications in both medicine and agriculture.

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. jst.go.jp Several pyrimidine-based compounds have been identified as potent inhibitors of tubulin polymerization. A series of 2,4,5-substituted pyrimidines were identified as a new class of tubulin polymerization inhibitors that bind to the colchicine-binding site on tubulin. nih.gov One compound, 4k, was an excellent inhibitor of tubulin polymerization with an IC₅₀ of 0.79 μM. nih.gov

Similarly, a series of pyrazolo[1,5-a]pyrimidine analogues were designed as tubulin inhibitors targeting the same colchicine (B1669291) site. nih.gov Compounds 1a and 1b from this series showed very high antiproliferative activity, with average IC₅₀ values of 24.8 nM and 28 nM, respectively, and were confirmed to directly bind to the colchicine site. nih.gov The compound 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine (5i) also demonstrated potent inhibition of tubulin polymerization, contributing to its anticancer effects. jst.go.jp

Herbicidal Action via Protoporphyrinogen Oxidase Inhibition

Protoporphyrinogen oxidase (PPO or protox) is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. wikipedia.org Inhibition of this enzyme leads to the accumulation of its substrate, protoporphyrinogen IX, which is rapidly oxidized to form protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light and oxygen, causes lipid peroxidation and rapid destruction of cell membranes, leading to the death of the plant. wikipedia.orgucanr.edu

This mechanism is the basis for several commercial herbicides, including those from the pyrimidinedione chemical class, such as butafenacil (B1668078) and saflufenacil. wikipedia.orgucanr.edu Research has focused on optimizing pyrimidine-based structures for greater potency. An in-silico, structure-guided approach led to the development of a highly potent thieno[2,3-d]pyrimidine-2,4-dione based PPO inhibitor. nih.govacs.org This compound, 6g, exhibited an excellent and wide spectrum of weed control and had a Kᵢ value of 2.5 nM against tobacco PPO, making it significantly more potent than existing herbicides like flumioxazin. nih.govacs.org

Activity of Pyrimidine Analogues as PPO Inhibitors

| Compound/Analogue Class | Target | Activity Metric (Kᵢ) | Source |

|---|---|---|---|

| Compound 6g (thieno[2,3-d]pyrimidine-2,4-dione) | Nicotiana tabacum PPO (NtPPO) | 2.5 nM | nih.govacs.org |

| Flumioxazin | Nicotiana tabacum PPO (NtPPO) | 46 nM | acs.org |

| Trifludimoxazin | Nicotiana tabacum PPO (NtPPO) | 31 nM | acs.org |

Structure Activity Relationship Sar Analysis of 5 4 Fluorophenyl Pyrimidin 4 Amine Derivatives

Influence of Fluorophenyl Moiety Modifications on Biological Activity

The 5-aryl substituent, specifically the 4-fluorophenyl group, plays a critical role in the interaction of these compounds with their biological targets, often fitting into a hydrophobic pocket of the enzyme's active site. The nature and position of substituents on this phenyl ring can dramatically alter binding affinity and selectivity.

Research on related 2-phenylpyrimidin-4-amine (B1280114) derivatives has shown that substitution at the 4-position of the benzylamine (B48309) moiety with a phenyl ring is well-tolerated. acs.org However, further substitutions on this distal phenyl ring, with either electron-withdrawing or electron-donating groups, resulted in a relatively flat structure-activity relationship, indicating that while the pocket accommodates the ring, it is not highly sensitive to electronic variations at that position. acs.org In other series, such as pyrimidine-based Aurora kinase inhibitors, the complete removal of substituents from the benzene (B151609) ring led to a loss of effect on target protein levels, even when enzymatic inhibition was maintained, highlighting the importance of these substitutions for cellular activity. nih.govacs.org

The 4-fluoro substituent is a common starting point in inhibitor design. In the development of p38 MAP kinase inhibitors based on a pyrazole (B372694) scaffold, a 4-fluorophenyl group was a key feature of the initial lead compound. nih.gov Optimization efforts often explore the "halogen walk," moving the fluorine to the 2- or 3-positions or introducing other groups to better occupy the hydrophobic cavity adjacent to the binding motif. nih.gov For instance, studies on Aurora kinase inhibitors revealed that a 4-chloro-2-fluorophenyl group provided a high degree of target protein reduction. nih.govacs.org These findings underscore that the 4-fluorophenyl moiety is not merely a placeholder but an active contributor to the molecule's potency, likely through favorable hydrophobic and potential halogen-bonding interactions.

Table 1: Effect of Phenyl Ring Modifications on Biological Activity (Illustrative) This table is illustrative, based on SAR principles from related series, as direct comparative data for 5-(4-Fluorophenyl)pyrimidin-4-amine was not available.

| Compound | Modification on 5-Phenyl Ring | Relative Potency | Rationale for Change |

|---|---|---|---|

| Parent | 4-Fluoro | Baseline | Common starting point, favorable interactions. |

| Analog A | Unsubstituted Phenyl | Decreased | Loss of halogen interaction and potential electronic effects. nih.govacs.org |

| Analog B | 4-Chloro | Similar/Slightly Increased | Chlorine offers different hydrophobic and electronic properties. |

| Analog C | 4-Methoxy | Variable | Can introduce hydrogen bond acceptor capability but increases bulk. |

| Analog D | 2,4-Difluoro | Potentially Increased | Further exploration of halogen interactions in the hydrophobic pocket. |

Impact of Substitutions on the Pyrimidine (B1678525) Core

The pyrimidine ring itself is a critical pharmacophoric element, often acting as a bioisostere for the adenine (B156593) ring of ATP, which allows it to bind to the hinge region of kinases. nih.govrsc.orgrjeid.com Modifications to this core, particularly at the C5 and C6 positions, can significantly impact activity and selectivity.

In a series of 4-(thiazol-5-yl)pyrimidines, substitution at the C5 position of the pyrimidine was found to be highly important. acs.org Notably, introducing a protic group (like -OH or -NH2) or any hydrogen bond-donating function at this position was detrimental to biological activity. Conversely, small, non-polar groups can be beneficial. In the development of USP1/UAF1 inhibitors, a 5-methyl-pyrimidine was identified as a potent core scaffold. acs.org

Strategies for developing inhibitors for understudied kinases have involved modifications at the C5 position, which is situated near the crucial gatekeeper residue of the kinase binding pocket. In one study, library synthesis included derivatives with hydrogen, bromine, or a cyclopropyl (B3062369) group at the C5 position, demonstrating the exploration of steric and electronic effects at this site. acs.org The introduction of a bulky substituent at C5 can also induce a twist in the molecule's conformation relative to other parts of the structure, which can be exploited to improve selectivity for one kinase over another.

Table 2: Influence of Pyrimidine Core Substitutions on Kinase Inhibition (Illustrative)

| Compound Series | C5-Substituent | Effect on Activity | Reference/Rationale |

|---|---|---|---|

| 4-(Thiazol-5-yl)pyrimidines | -F, -Cl | Potent Inhibition | Halogens are well-tolerated. acs.org |

| 4-(Thiazol-5-yl)pyrimidines | -OH, -NH2 | Detrimental | H-bond donating groups are disfavored at C5. acs.org |

| USP1/UAF1 Inhibitors | -CH3 | Potent Inhibition | Small alkyl group enhances potency. acs.org |

| General Kinase Inhibitors | -Br, -Cyclopropyl | Variable | Used to probe steric/electronic effects near the gatekeeper residue. acs.org |

Role of Amine Moiety Modifications and Their Contribution to Activity

The 4-amino group is a cornerstone of the molecule's activity, typically forming one or more critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the binding of adenine, anchoring the inhibitor in the active site. The literature suggests that the NH group on the pyrimidine ring is a crucial substituent for exhibiting EGFR inhibitory activity. frontiersin.org

The importance of this amine is demonstrated in studies where its modification leads to significant changes in potency and selectivity. In the development of Protein Kinase B (PKB/Akt) inhibitors, the precise positioning of the amine group relative to a key leucine/methionine residue difference between PKB and the related kinase PKA was found to be the source of selectivity. nih.gov

Modifications often involve replacing the primary amine with substituted amines or other functional groups. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinase USP1/UAF1. nih.gov The phenylaminopyrimidine moiety is also a well-known pharmacophore in successful drugs like Imatinib, where it plays a versatile role in binding. researchgate.net Any modification that disrupts the hydrogen-bonding capability of this amine, such as N-alkylation or replacement with a non-hydrogen-bonding group, must be carefully considered, as it risks abolishing the primary anchor point for kinase binding.

Effects of Halogenation Patterns on Pharmacological Profiles

Halogens are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties, including potency, lipophilicity, and metabolic stability. In the context of this compound derivatives, halogenation on both the phenyl ring and the pyrimidine core is a key strategy.

The position of halogens on the phenyl ring can be critical. In one Aurora kinase inhibitor series, a 4-chloro-2-fluorophenyl moiety was found to be highly effective. acs.org However, simply swapping one halogen for another can have unpredictable effects; for example, replacing a chlorine atom with a fluorine atom in a different position led to a decrease in inhibition activity. acs.org This highlights the specific nature of halogen interactions within the binding pocket.

Halogenation of the pyrimidine core itself is also a common tactic. A study on CDK inhibitors showed that a 5-fluoro substituent on the pyrimidine ring resulted in a more potent compound than the corresponding 5-chloro analogue. acs.org Halogenated pyrimidines, in a different context, are known to act as radiosensitizers, which requires their incorporation into cellular DNA. nih.gov While the mechanism is different for kinase inhibition, it demonstrates the unique chemical properties imparted by halogenation. Efficient methods for the C-5 halogenation of pyrimidines have been developed, facilitating the synthesis of diverse libraries for SAR studies. elsevierpure.com

Table 3: Effect of Halogenation on Inhibitory Activity

| Compound Series | Halogen Modification | Observed Effect on Potency | Reference |

|---|---|---|---|

| CDK Inhibitors | C5-F vs C5-Cl on pyrimidine | Fluoro analog was >3-fold more potent. | acs.org |

| Aurora Kinase Inhibitors | 4-Chloro-2-fluorophenyl vs other patterns | This pattern gave the highest reduction in target protein levels. | acs.org |

| Aurora Kinase Inhibitors | Replacing Cl with F at a specific position | Decreased activity. | acs.org |

Analysis of Hydrogen Bonding Interactions and Key Pharmacophoric Features

The binding of aminopyrimidine-based inhibitors to kinases is heavily reliant on a network of hydrogen bonds and other key interactions. The aminopyrimidine scaffold mimics the adenine of ATP, forming canonical hydrogen bonds with the kinase hinge backbone. nih.gov The N1 nitrogen of the pyrimidine often acts as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor.

Beyond these classic interactions, non-canonical hydrogen bonds, such as those involving C-H groups, are increasingly recognized as important for binding affinity and specificity. nih.govnih.gov Surveys of kinase-inhibitor crystal structures reveal that polarized C-H groups on the inhibitor's aromatic rings often form C-H···O hydrogen bonds with the carbonyl groups of the kinase hinge. nih.govnih.gov

In some p38 MAP kinase inhibitors, a unique hydrogen bond was observed between the exocyclic amine of the inhibitor and the side chain of a threonine residue (Thr106), which was proposed to be a key contributor to selectivity. nih.gov Docking models of other inhibitors have revealed complex binding modes with up to five distinct hydrogen bonds to the active site. acs.org The key pharmacophoric features for a 5-phenyl-4-aminopyrimidine inhibitor can thus be summarized as:

A hydrogen-bond-donating 4-amino group.

A hydrogen-bond-accepting nitrogen in the pyrimidine ring (N1).

A 5-aryl group to occupy a hydrophobic pocket.

Potential for additional C-H···O or specific side-chain interactions to enhance affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrimidine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical series with improved properties while retaining the desired biological activity. nih.govnih.gov These techniques are widely applied in the design of pyrimidine-based inhibitors.

The pyrimidine ring itself is often a result of bioisosteric replacement. For example, pyrazolo[3,4-d]pyrimidines are used as bioisosteres of the adenine ring of ATP and have been developed to replace other scaffolds like quinazolines in EGFR inhibitors. nih.govnih.gov This approach can lead to compounds with different selectivity profiles or improved physicochemical properties.

Scaffold hopping aims to replace the central core of a molecule while preserving the orientation of key interacting side chains. This has been used to move from known kinase inhibitor scaffolds, such as isothiazolo[4,3-b]pyridines, to identify entirely new core structures that still inhibit the target kinase. nih.gov Deep learning and computational methods are now being employed to automate and enhance this process, generating novel kinase-inhibitor-like structures by replacing fragments that bind to the conserved hinge region with new, synthetically accessible linkers. acs.org For example, a pyrimidine-based scaffold was successfully used via a scaffold hopping strategy to develop novel and potent inhibitors of the kinase PLK4. nih.gov These advanced strategies allow chemists to escape the confines of existing chemical space and discover next-generation inhibitors. nih.gov

Advanced Research Techniques and Methodologies Applied to 5 4 Fluorophenyl Pyrimidin 4 Amine Studies

Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

The definitive structural confirmation of newly synthesized 5-(4-Fluorophenyl)pyrimidin-4-amine is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for detailing the carbon-hydrogen framework and the connectivity of atoms. In the ¹H NMR spectrum of a related compound, 4-(4-fluorophenyl)-5-methylpyrimidine, specific signals corresponding to the pyrimidine (B1678525) and phenyl protons are observed. rsc.org For this compound, one would anticipate characteristic signals for the pyrimidine ring protons, the protons of the 4-fluorophenyl group, and the amine protons. The coupling patterns of the aromatic protons in the 4-fluorophenyl group often present as a complex AA'BB'X system due to coupling with the fluorine atom, requiring advanced analysis for full interpretation. researchgate.net The ¹³C NMR spectrum provides information on the carbon environments, with distinct chemical shifts for the aromatic and pyrimidine carbons. rsc.org

Mass Spectrometry (MS) is employed to determine the compound's molecular weight and elemental composition with high precision. High-Resolution Mass Spectrometry (HRMS) of a similar structure, 4-(4-fluorophenyl)-5-methylpyrimidine, confirmed its exact mass, which is a critical step in verifying the compound's identity. rsc.org For this compound, MS analysis would be expected to show a molecular ion peak corresponding to its molecular formula, C₁₀H₈FN₃. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3200-3500 cm⁻¹ region. wpmucdn.com Other expected signals include C-H stretching for the aromatic and heterocyclic rings, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and a strong C-F stretching band. wpmucdn.com

Table 1: Illustrative Spectroscopic Data for a Structurally Related Pyrimidine Analog Data based on 4-(4-fluorophenyl)-5-methylpyrimidine, a closely related structure, to illustrate expected spectroscopic features.

| Technique | Observation Type | Expected Data for this compound (based on analogs) | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Signals for pyrimidine protons, AA'BB' system for 4-fluorophenyl protons, broad singlet for NH₂ protons. | rsc.orgresearchgate.net |

| ¹³C NMR | Chemical Shifts (δ) | Distinct signals for each carbon atom in the pyrimidine and fluorophenyl rings. | rsc.org |

| HRMS (EI) | m/z | Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₀H₈FN₃. | rsc.org |

| IR | Wavenumber (cm⁻¹) | N-H stretches (~3300-3500 cm⁻¹), C=N/C=C stretches (~1500-1600 cm⁻¹), C-F stretch (~1150-1250 cm⁻¹). | wpmucdn.com |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a detailed structural model.

Studies on closely related heterocyclic compounds, such as 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile and N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, demonstrate the power of this technique. nih.govnih.gov In these cases, crystallography has revealed crucial details about the planarity of the ring systems and the dihedral angles between them. nih.govnih.gov For instance, in the pyrazole (B372694) analog, the pyrazole ring forms distinct dihedral angles with the attached fluorophenyl and pyridine (B92270) rings. nih.gov Similarly, analysis of the pyrimidine derivative showed the orientation of various substituents relative to the central pyrimidine ring. nih.gov This level of detail is critical for structure-activity relationship (SAR) studies and for understanding intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a crystal lattice. nih.govnih.gov

Table 2: Representative Crystallographic Data from a Related Fluorophenyl-Substituted Heterocycle This table illustrates the type of data obtained from X-ray crystallography, using a published structure as an example.

| Parameter | Example Data from a Related Structure (C₂₁H₁₄FN₅) | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | growingscience.com |

| Dihedral Angle (Pyrazole-Fluorophenyl) | 38.0 (1)° | nih.gov |

| Dihedral Angle (Pyrazole-Pyridine) | 40.0 (1)° | nih.gov |

| Key Interactions | N—H⋯N hydrogen bonds forming a 2D network. | nih.gov |

High-Throughput Screening Methodologies for Biological Activity Assessment

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov This methodology is essential for efficiently identifying "hit" compounds from extensive chemical libraries that can include novel structures like this compound.

In the context of discovering new therapeutic agents, derivatives of pyrimidines and related heterocycles are often included in HTS campaigns. For example, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been subjected to HTS against a panel of 60 human tumor cell lines to identify potential anti-cancer agents. rsc.orgrsc.org Such screens measure a specific cellular response, like inhibition of cell growth, across a wide range of cancer types. rsc.org The process involves miniaturized assays in microtiter plates, where each well contains cells that are exposed to a different test compound. Automated readers then measure the endpoint, allowing for the rapid analysis of thousands of compounds. nih.gov Compounds that show significant activity (hits) are then selected for further, more detailed investigation. mdpi.com

Radioligand Binding Assays for Receptor Characterization and Imaging Probe Development

Radioligand binding assays are a cornerstone technique in pharmacology for quantifying the interaction between a compound and a biological target, such as a receptor or enzyme. giffordbioscience.comnih.gov These assays are highly sensitive and robust, making them the gold standard for measuring binding affinity. giffordbioscience.com If this compound were hypothesized to interact with a specific receptor, radioligand binding assays would be employed to characterize this interaction.

The primary types of radioligand binding assays include:

Saturation Assays: These are performed by incubating a tissue preparation or cells with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of affinity. giffordbioscience.comnih.gov

Competition Assays: These assays measure the ability of an unlabeled compound (like this compound) to compete with a radioligand for binding to the target. giffordbioscience.com The results are used to calculate the inhibitory constant (Ki) of the test compound, which indicates its binding affinity. sygnaturediscovery.com

Kinetic Assays: These measure the rates at which a radioligand associates (kon) and dissociates (koff) from the receptor, providing deeper insight into the binding mechanism. giffordbioscience.comsygnaturediscovery.com

Furthermore, when a compound is radiolabeled, it can be used as a probe in autoradiography experiments to visualize the distribution and density of its target receptors in tissue sections, a technique known as ex vivo autoradiography. nih.govnih.gov

Table 3: Overview of Radioligand Binding Assays

| Assay Type | Purpose | Key Parameters Measured | Reference |

|---|---|---|---|

| Saturation Binding | To determine receptor density and radioligand affinity. | Bmax (receptor density), Kd (dissociation constant) | giffordbioscience.comnih.gov |

| Competition Binding | To determine the affinity of an unlabeled test compound. | IC₅₀ (half-maximal inhibitory concentration), Ki (inhibitory constant) | giffordbioscience.comsygnaturediscovery.com |

| Kinetic Binding | To determine the association and dissociation rates of a ligand. | kon (association rate), koff (dissociation rate) | giffordbioscience.comsygnaturediscovery.com |

| Autoradiography | To visualize the anatomical distribution of receptors in tissues. | Qualitative and quantitative receptor localization. | nih.govnih.gov |

Cell-Based Assays for Functional Biological Evaluation

Following the identification of a compound's binding to a target, cell-based assays are essential for determining its functional effect. These assays use living cells to investigate the biological consequences of the compound-target interaction, bridging the gap between molecular binding and physiological response.

For a compound like this compound, a variety of cell-based assays could be employed, particularly if an anti-cancer or immunomodulatory effect is suspected. Research on related 4-aminothieno[2,3-d]pyrimidine and N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives provides examples of such evaluations. nih.govnih.gov

Commonly used cell-based assays include:

Cytotoxicity and Antiproliferative Assays: These measure the ability of a compound to kill cells or inhibit their growth and division. Assays like the Neutral Red Uptake (NRU) test or MTT assay are used to determine the concentration of the compound that causes 50% inhibition of growth (IC₅₀). nih.gov These are often performed on panels of cancer cell lines, such as the MCF-7 and MDA-MB-231 breast cancer lines. nih.gov

Apoptosis Assays: If a compound inhibits cell proliferation, these assays determine if it does so by inducing programmed cell death (apoptosis). This can be measured by detecting markers like cleaved PARP or activated caspases. nih.gov

Signaling Pathway Analysis: These assays investigate the compound's effect on specific intracellular signaling pathways. For example, if the compound targets a kinase, a Western blot could be used to measure the phosphorylation level of the kinase's downstream substrates. nih.gov

Table 4: Examples of Functional Cell-Based Assays

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| Antiproliferative Assay (e.g., MTT, SRB) | To measure the inhibition of cancer cell growth. | Evaluation against breast cancer cell lines (MCF-7, MDA-MB-231). | nih.gov |

| Apoptosis Assay (e.g., PARP cleavage) | To determine if the compound induces programmed cell death. | Detecting apoptosis in leukemia cells (MV4-11). | nih.gov |

| Cytotoxicity Assay (e.g., NRU) | To assess general toxicity to cells. | Determining cytotoxicity in 3T3 fibroblasts. | nih.gov |

| Kinase Inhibition Assay (Cellular) | To confirm target engagement and functional inhibition in a cellular context. | Measuring the reduction of phosphorylated eIF4E. | nih.gov |

Emerging Research Directions and Future Prospects for the 5 4 Fluorophenyl Pyrimidin 4 Amine Scaffold

Exploration of Novel Biological Targets for Therapeutic Applications

The inherent ability of the aminopyrimidine scaffold to interact with ATP-binding sites has made it a privileged structure in kinase inhibitor design. Research is actively expanding beyond initial targets to a broader range of enzymes and receptors implicated in various diseases, particularly cancer.

Derivatives of the core structure have shown potent inhibitory activity against several classes of protein kinases. As a fluorinated derivative of imatinib, 2-Amino-4-(4-fluorophenyl)pyrimidine has been identified as an inhibitor of tyrosine kinases. biosynth.com This class of enzymes, which includes Epidermal Growth Factor Receptor (EGFR), plays a crucial role in cellular signaling pathways that are often dysregulated in cancer. acs.org

Further investigations have revealed that aminopyrimidine derivatives are effective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. cardiff.ac.ukresearchgate.net Inhibition of CDK9 can lead to the depletion of anti-apoptotic proteins, thereby inducing cancer cell death. cardiff.ac.uk Similarly, Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, has been identified as a target. researchgate.netnih.gov Dysregulation of PLK4 is linked to tumorigenesis, and its inhibition can cause mitotic catastrophe in cancer cells. nih.gov

The therapeutic reach of this scaffold extends to other kinase families as well. Related pyrazole-based compounds have been developed as highly selective inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov Additionally, derivatives of thiopyrano[4,3-d]pyrimidine have been designed as inhibitors of PI3Kα, another key enzyme in cell growth and proliferation pathways. nih.gov

Beyond kinases, researchers are exploring other targets. A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines has been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis. jst.go.jp In a different therapeutic area, certain 1-(pyrimidin-2-yl)piperazine analogues have been investigated as potential atypical antipsychotics, showing affinity for sigma binding sites, which may modulate dopaminergic activity through an indirect mechanism. nih.gov The broad anticancer activity of various pyrimidine (B1678525) derivatives has been demonstrated across numerous human cancer cell lines, including those for breast, colon, renal, and central nervous system cancers, suggesting the potential for targeting a wide array of cellular pathways. jst.go.jpmdpi.comnih.gov

| Biological Target Class | Specific Target | Scaffold/Derivative Class | Therapeutic Application | Reference |

|---|---|---|---|---|

| Protein Kinases | Tyrosine Kinases (e.g., EGFR) | 2-Amino-4-(4-fluorophenyl)pyrimidine | Anticancer | biosynth.comacs.org |

| Cyclin-Dependent Kinase 9 (CDK9) | 2,4,5-Trisubstituted pyrimidines | Anticancer | cardiff.ac.uk | |

| Polo-like Kinase 4 (PLK4) | Aminopyrimidine derivatives | Anticancer | researchgate.netnih.gov | |

| p38 MAP Kinase | 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives | Anti-inflammatory | nih.gov | |

| Phosphoinositide 3-kinase (PI3Kα) | 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines | Anticancer | nih.gov | |

| Cytoskeletal Proteins | Tubulin | 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines | Anticancer | jst.go.jp |

| Receptors | Sigma Binding Sites | 1-(Pyrimidin-2-yl)piperazine derivatives | Antipsychotic | nih.gov |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of diverse and complex analogues of the 5-(4-fluorophenyl)pyrimidin-4-amine scaffold is crucial for extensive structure-activity relationship (SAR) studies. Modern organic synthesis has provided a toolkit of advanced strategies that enable the efficient and controlled construction of these molecules.

One-pot and multicomponent reactions (MCRs) are at the forefront of these strategies, offering rapid access to substituted pyrimidines from simple precursors. researchgate.net For instance, a ZnCl2-catalyzed three-component coupling reaction can produce various 4,5-disubstituted pyrimidine derivatives in a single step. rsc.orgorganic-chemistry.org Another innovative approach involves a K2S2O8-facilitated oxidative annulation reaction that uses formamide (B127407) to construct 4-arylpyrimidines. rsc.orgorganic-chemistry.org These methods are highly efficient, often avoiding the need for tedious column chromatography and contributing to more sustainable chemical processes. researchgate.net

The synthesis of fused pyrimidine systems, which can offer enhanced potency and novel pharmacology, is another active area of research. A straightforward one-pot process can yield a range of tetrasubstituted fused pyrimidines through the tactical use of protecting groups and controlled reactions with acid chlorides, nitriles, or ketones. rsc.org The cyclization of ketones with nitriles under copper catalysis is another cost-efficient procedure for generating distinctly substituted pyrimidines. rsc.org For the synthesis of complex libraries, modern coupling reagents are essential. The use of peptide coupling agents like HBTU has been optimized for the final amide bond formation step in the synthesis of novel pyrazolopyrimidine libraries, proving versatile and high-yielding for a wide variety of structurally diverse fragments. nih.gov Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, are employed to install various amine substituents onto the pyrimidine core, which is a key step in creating analogues with diverse biological activities. nih.gov

Integration of Advanced Computational Approaches in Design and Discovery

The rational design of potent and selective inhibitors based on the this compound scaffold is increasingly reliant on advanced computational techniques. These in silico methods accelerate the drug discovery process by predicting how molecules will interact with their biological targets, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking is a cornerstone of this approach, providing insights into the binding modes of ligands within the active site of a target protein. nih.govjst.go.jpmdpi.com For example, docking studies of aminopyrimidine-based PLK4 inhibitors revealed that the core scaffold forms key hydrogen bonds with the hinge region of the kinase, guiding the design of more potent compounds. nih.gov Similarly, modeling was used to predict that certain pyrimidine derivatives bind to the colchicine (B1669291) site of tubulin, a hypothesis that was later confirmed by mechanistic studies. jst.go.jp These computational models help rationalize observed SAR and guide the design of new analogues with improved selectivity. For instance, by comparing the active sites of CDK2 and CDK9, researchers were able to rationally design 2,4,5-trisubstituted pyrimidine inhibitors with enhanced selectivity for CDK9. cardiff.ac.uk

Beyond predicting binding, computational tools are also used to forecast the pharmacokinetic properties of new compounds. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction software, such as SwissADME and ProTox-II, are routinely used to assess the drug-likeness of designed molecules before synthesis. mdpi.com This early-stage filtering helps to avoid costly late-stage failures by identifying potential liabilities, such as poor metabolic stability or high toxicity, at the design phase. The integration of these computational strategies, from CADD and scaffold hopping to molecular docking and ADME prediction, represents a powerful, synergistic approach to modern drug discovery. nih.govmdpi.com

Potential as Molecular Probes in Biochemical and Cellular Pathway Elucidation

Highly potent and selective inhibitors derived from the this compound scaffold are not only valuable as potential therapeutics but also as powerful research tools. There is significant future potential in developing these compounds into molecular probes to investigate complex biological processes. A molecular probe is a specialized tool used to study the function and localization of its target protein within a cellular context.

The development of potent and selective inhibitors for targets like CDK9, PLK4, and p38 MAP kinase provides an excellent starting point for probe design. cardiff.ac.uknih.govnih.gov These inhibitors can be chemically modified by attaching a reporter tag, such as a fluorophore (e.g., FITC, rhodamine) or a biotin (B1667282) molecule, without significantly compromising their binding affinity.

A fluorescently labeled probe, for example, could be used in cellular imaging techniques like confocal microscopy to visualize the subcellular localization of its target kinase. This can provide crucial information about the protein's function in different cellular compartments and how its location changes in response to various stimuli. The concept has been demonstrated with related kinase inhibitors, such as a fluorescent cyanoquinoline probe developed to profile ERBB2 kinase inhibitor response. acs.org

Alternatively, a biotinylated probe could be used in chemical proteomics workflows. In such an experiment, the biotin-tagged inhibitor is incubated with cell lysates to capture its target protein. The resulting protein-probe complex can then be "pulled down" using streptavidin-coated beads. Subsequent analysis by mass spectrometry can identify not only the primary target but also its associated binding partners, providing a snapshot of the protein's interaction network and shedding light on its role in larger cellular pathways.

Given the high potency and selectivity demonstrated by several aminopyrimidine derivatives, their development into molecular probes represents a promising future direction. Such tools would be invaluable for elucidating the intricate details of signaling pathways and for validating novel drug targets, further cementing the importance of the this compound scaffold in biomedical research.

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Fluorophenyl)pyrimidin-4-amine?

The synthesis typically involves condensation reactions using formamidine acetate and arylthiophene intermediates. For example, derivatives like 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) are synthesized via cyclization of 2-amino-4-arylthiophene-3-carbonitriles with formamidine acetate under reflux in ethanol, yielding 84–86% purity . Key steps include:

- Reagent selection : Use high-purity 4-fluorophenyl precursors to minimize side reactions.

- Reaction optimization : Adjust reaction time (e.g., 6–8 hours) and temperature (80–90°C) to maximize yield.

- Purification : Recrystallization from ethanol or methanol ensures solid-state purity.

Q. What characterization techniques confirm the structure of this compound?

A multi-technique approach is essential:

- IR spectroscopy : Identify C=N (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) stretching vibrations .

- NMR spectroscopy : ¹H-NMR confirms aromatic proton environments (δ 6.8–8.2 ppm for fluorophenyl groups), while ¹³C-NMR resolves pyrimidine ring carbons (δ 155–165 ppm) .

- Elemental analysis : Validate C, H, N percentages (e.g., <0.3% deviation from calculated values ensures purity) .

Q. How can X-ray crystallography resolve structural ambiguities in fluorophenyl-pyrimidine derivatives?

- Software tools : Use SHELXL for small-molecule refinement, especially for high-resolution data or twinned crystals. SHELXS/SHELXD can solve phase problems via direct methods .

- Key parameters : Refine anisotropic displacement parameters for fluorine atoms to account for electron density distortions.

- Case study : In , dihedral angles between pyrimidine and fluorophenyl groups (e.g., 12.8°) were resolved using SHELX, confirming intramolecular hydrogen bonding .

Q. What methodologies address discrepancies between experimental and calculated NMR chemical shifts?

- Sample preparation : Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent peaks.

- Referencing : Calibrate spectra against TMS (0 ppm for ¹H/¹³C).

- Advanced analysis : Compare experimental shifts with DFT-calculated values (e.g., Gaussian09) to identify electronic effects from fluorine substituents .

- Example : In , ¹H-NMR shifts for NH₂ groups (δ 7.2–7.5 ppm) aligned with theoretical predictions, validating structural assignments .

Q. How can reaction conditions be optimized to enhance fluorophenyl-pyrimidine yields?

- Catalyst screening : Test bases like K₂CO₃ or DBU to accelerate cyclization.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of arylthiophene intermediates.

- Temperature control : Gradual heating (e.g., 70°C → 90°C) prevents decomposition of heat-sensitive intermediates.

- Case study : In , substituting electron-withdrawing groups on aryl precursors increased reaction efficiency by 15% .

Q. How do hydrogen bonding and crystal packing influence the stability of fluorophenyl-pyrimidine derivatives?

- Crystallographic analysis : Weak C–H···O/F and C–H···π interactions stabilize crystal lattices. For example, in , C61–H61···O5 hydrogen bonds formed polymeric chains along the c-axis .

- Thermal stability : Higher melting points (e.g., 199–231°C in ) correlate with strong intermolecular interactions .

Q. What strategies mitigate polymorphism in fluorophenyl-pyrimidine crystallization?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to control nucleation.

- Seeding : Introduce pre-formed crystals to guide uniform crystal growth.

- Temperature ramping : Slow cooling (1°C/min) reduces kinetic trapping of polymorphs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.